molecular formula C9H16N2O B13112620 2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13112620
M. Wt: 168.24 g/mol
InChI Key: MNCUGCNIJKCLNJ-UHFFFAOYSA-N
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Description

2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic heterocyclic compound featuring a pyrrolopyrazinone core with a hexahydro (fully saturated) backbone and an ethyl substituent at the N-2 position. This structural motif confers unique physicochemical properties, including enhanced stability and lipophilicity compared to unsaturated analogs.

Key structural features:

  • Hexahydro backbone: Reduces ring strain and increases metabolic stability.
  • Bicyclic framework: Enables diverse functionalization for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-ethyl-3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C9H16N2O/c1-2-10-6-7-11-5-3-4-8(11)9(10)12/h8H,2-7H2,1H3

InChI Key

MNCUGCNIJKCLNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN2CCCC2C1=O

Origin of Product

United States

Preparation Methods

Condensation of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds

One of the most established methods for synthesizing pyrazinone-containing bicyclic systems involves the condensation of α-amino acid amides with 1,2-diketones or ketoaldehydes. This method forms the key bonds between nitrogen and carbon atoms to close the bicyclic ring system.

  • Mechanism Overview : The α-amino acid amide provides the nitrogen atoms (N-1 and N-4 positions), while the 1,2-dicarbonyl compound provides the carbons (C-5 and C-6) necessary for ring closure.
  • Typical Reagents : Glyoxal, methylglyoxal, diacetyl, phenylglyoxal, or benzil as 1,2-dicarbonyl sources; various α-amino acid amides such as alanine amide or leucine amide.
  • Conditions : Usually performed under basic conditions (e.g., sodium or potassium hydroxide) or in the presence of organic bases like piperidine.
  • Outcome : Formation of the bicyclic 2(1H)-pyrazinone ring system, which can be further reduced or modified to yield the hexahydro derivative.

This approach was first reported by Jones in 1949 and has been optimized for regioselectivity and yield in subsequent studies.

Synthesis from Diketopiperazines

Diketopiperazines (2,5-piperazinediones), readily prepared by dehydration of amino acids, serve as valuable precursors for pyrazinone derivatives.

  • Process : Diketopiperazines are treated with phosphoryl chloride to form chloropyrazines, which upon hydrolysis or treatment with alkali yield 2(1H)-pyrazinones.
  • Advantages : This method allows access to symmetrical and asymmetrical pyrazinones depending on the diketopiperazine precursor.
  • Application : Suitable for preparing compounds with substitutions at C-3 and C-6, which can be tailored by the choice of amino acid starting materials.

This method was pioneered by Baxter and Spring in 1947 and remains a robust route for heterocyclic lactams.

Intramolecular Cyclization of Aminoalkyl Precursors

For the specific preparation of this compound, intramolecular cyclization of aminoalkyl intermediates is a key step.

  • Typical Route : Starting from 2-(2-aminoethyl)-3-hydroxy-3-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, cyclization is induced by reaction with electrophilic agents (e.g., methanesulfonyl chloride) in the presence of a base like pyridine.
  • Reaction Conditions : The reaction is carried out at room temperature for several hours, followed by aqueous workup to isolate the bicyclic lactam.
  • Outcome : Formation of the hexahydro derivative with an ethyl substituent, as confirmed by crystallographic studies.

This method was demonstrated in the synthesis of related derivatives and can be adapted for this compound.

Use of Iodolactonization and Subsequent Functionalization

A more recent approach involves the use of iodolactonization of allyl-substituted precursors followed by functional group transformations to yield pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.

  • Key Step : Iodolactonization of methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate produces an iodolactone intermediate.
  • Follow-up Reactions : This intermediate undergoes substitution and ring closure to afford novel dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.
  • Significance : This method allows introduction of diverse substituents on the pyrrole ring and offers a modular approach to structural diversification.

This synthetic strategy was reported by Yaremchuk et al. in 2017 and is applicable to the synthesis of various substituted derivatives.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages Limitations
Condensation of α-amino acid amides with 1,2-dicarbonyls α-Amino acid amides + 1,2-diketones/ketoaldehydes Basic media, reflux or room temp Wide substrate scope; regioselective Requires careful control of conditions
Diketopiperazine conversion Diketopiperazines (from amino acids) Phosphoryl chloride, alkali hydrolysis Readily available precursors; versatile Multi-step; chlorination step harsh
Intramolecular cyclization of aminoalkyl intermediates Aminoalkyl derivatives + electrophiles (e.g., methanesulfonyl chloride) Pyridine, room temp, aqueous workup Direct formation of bicyclic lactam Requires specific intermediate synthesis
Iodolactonization and functionalization Allyl-substituted pyrrolopyrimidine esters Iodolactonization, substitution, ring closure Modular, allows functional diversity Multi-step, specialized reagents

Detailed Research Findings

  • The condensation of α-amino acid amides with 1,2-dicarbonyl compounds remains the most classical and broadly applicable method, allowing synthesis of diverse pyrazinone derivatives with high regioselectivity.
  • Diketopiperazine-based methods provide a complementary approach, especially useful for symmetrical or bulky substituents, but involve harsher reagents and steps.
  • Intramolecular cyclization of aminoalkyl intermediates has been validated by X-ray crystallography confirming the bicyclic structure and stereochemistry of the hexahydro derivatives.
  • Novel synthetic routes involving iodolactonization expand the chemical space accessible for pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, enabling the introduction of functional groups that may enhance biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties.

Mechanism of Action

The mechanism of action of 2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Saturation : Hexahydro derivatives (e.g., the target compound) exhibit higher stability than dihydro or unsaturated analogs, which are prone to oxidation .
  • Substituent Effects : N-Ethyl groups reduce intramolecular hydrogen bonding (HB) compared to unsubstituted or methyl-substituted analogs, altering solubility and target interactions .

Key Observations :

  • PARP-1 Inhibition : Ethyl substitution may enhance membrane permeability but could reduce HB-dependent binding to PARP-1 compared to smaller substituents (e.g., methyl) .
  • Kinase Inhibition: Dihydro derivatives (e.g., Compound 34) show nanomolar potency against PIM kinases, likely due to optimal planar geometry for ATP-binding pocket interactions .

Physicochemical Properties

Predicted properties highlight the impact of saturation and substitution:

Table 3: Physicochemical Properties
Compound Name Boiling Point (°C) Predicted pKa LogP Solubility (mg/mL)
2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one 316.5 ± 25.0 -1.04 1.16 0.5–1.0 (low)
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 298.0 ± 20.0 -0.85 0.98 1.5–2.0 (moderate)
4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 305.0 ± 22.0 -0.90 1.05 1.0–1.5 (moderate)

Key Observations :

  • Lipophilicity : The ethyl group increases LogP compared to methyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic compound that incorporates both pyrrolidine and pyrazine rings, which contributes to its unique chemical properties. This compound has garnered attention for its potential pharmacological applications, particularly in the treatment of neurodegenerative diseases such as Huntington's disease and spinal muscular atrophy. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C10H14N2OC_{10}H_{14}N_{2}O. Its structure can be represented as follows:

Structure C10H14N2O\text{Structure }\quad \text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}

This compound's bicyclic nature allows it to interact with various biological targets, influencing its efficacy in medicinal chemistry.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : The compound has been linked to neuroprotection through the modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways. These mechanisms are crucial for its potential application in treating neurodegenerative disorders .
  • Binding Affinity : Interaction studies have shown that this compound has a significant binding affinity to receptors and enzymes involved in neurodegeneration. Such interactions are critical for understanding its pharmacodynamics and pharmacokinetics .

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Description
NeuroprotectionExhibits protective effects against neuronal cell death in models of Huntington's disease and spinal muscular atrophy .
Anti-inflammatoryInhibits neuroinflammatory pathways, reducing cytokine production .
Binding StudiesDemonstrates high affinity for specific receptors involved in neurodegeneration .

Case Studies

A notable case study involved the application of this compound in animal models of Huntington's disease. The study highlighted significant improvements in motor function and a reduction in neurodegeneration markers following administration of the compound. The results underscored its potential as a therapeutic agent for managing symptoms associated with this debilitating condition .

Another study focused on its effects on spinal muscular atrophy (SMA). Treatment with the compound resulted in enhanced motor neuron survival and improved muscle function in SMA models, suggesting a promising avenue for further exploration in clinical settings .

Potential Therapeutic Applications

The primary applications of this compound are centered around its use in:

  • Neurodegenerative Diseases : Targeting conditions like Huntington's disease and spinal muscular atrophy.
  • Pharmacological Research : Further exploration into its binding affinities may lead to the development of new drugs targeting specific neurological pathways.

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